molecular formula C7H9N5O B13743138 2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one CAS No. 2427-12-5

2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one

Cat. No.: B13743138
CAS No.: 2427-12-5
M. Wt: 179.18 g/mol
InChI Key: NJYUAWHEKRBMQB-UHFFFAOYSA-N
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Description

2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with an aldehyde or ketone, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different oxidation states, while substitution can introduce various functional groups.

Scientific Research Applications

2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

2-amino-8-methyl-7,8-dihydropteridin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pteridines. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

2427-12-5

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-8-methyl-3,7-dihydropteridin-4-one

InChI

InChI=1S/C7H9N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2H,3H2,1H3,(H3,8,10,11,13)

InChI Key

NJYUAWHEKRBMQB-UHFFFAOYSA-N

Canonical SMILES

CN1CC=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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